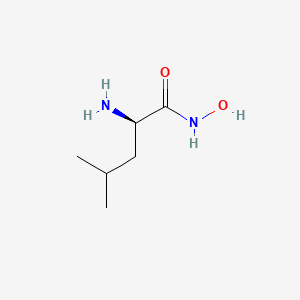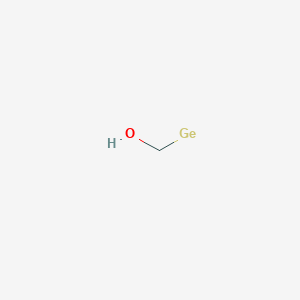
Germylcarbinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Germylmethanol can be synthesized through several methods. One common approach involves the reaction of germane (GeH4) with formaldehyde (CH2O) under controlled conditions. This reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the Ge-C bond. The reaction can be represented as follows:
GeH4+CH2O→GeH3CH2OH
Industrial Production Methods: Industrial production of germylmethanol may involve the use of high-pressure reactors and specialized catalysts to achieve high yields. The process often requires stringent control of temperature and pressure to ensure the desired product is obtained with minimal by-products.
化学反応の分析
Types of Reactions: Germylmethanol undergoes various chemical reactions, including:
Oxidation: Germylmethanol can be oxidized to form germylformaldehyde (GeH3CHO) or germylformic acid (GeH3COOH) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of germylmethanol can lead to the formation of germane (GeH4) using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Germylmethanol can undergo substitution reactions where the hydroxyl group (-OH) is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: Germylformaldehyde (GeH3CHO), germylformic acid (GeH3COOH)
Reduction: Germane (GeH4)
Substitution: Germylchloride (GeH3CH2Cl)
科学的研究の応用
Germylmethanol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds. Its unique reactivity makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Germylmethanol has been investigated for its potential biological activity, including its role as an antioxidant and its effects on cellular processes.
Medicine: Research is ongoing to explore the potential therapeutic applications of germylmethanol, particularly in the treatment of diseases where oxidative stress plays a role.
Industry: In the industrial sector, germylmethanol is used in the production of advanced materials, such as semiconductors and optoelectronic devices, due to its unique electronic properties.
作用機序
The mechanism of action of germylmethanol involves its interaction with various molecular targets and pathways. In biological systems, it may act as an antioxidant by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. The exact molecular targets and pathways involved are still under investigation, but it is believed that germylmethanol can modulate signaling pathways related to oxidative stress and inflammation.
類似化合物との比較
Germylmethanol can be compared with other similar compounds, such as:
Methanol (CH3OH): Unlike germylmethanol, methanol does not contain a germanium atom. Methanol is widely used as a solvent and fuel, but it lacks the unique properties imparted by the germanium atom.
Silicon-based Alcohols (e.g., Silanol, SiH3CH2OH): Silicon-based alcohols share some similarities with germylmethanol, but the presence of silicon instead of germanium results in different chemical reactivity and applications.
Tin-based Alcohols (e.g., Stannylmethanol, SnH3CH2OH): Tin-based alcohols are another class of organometallic compounds. They exhibit different reactivity patterns compared to germylmethanol due to the presence of tin.
Uniqueness of Germylmethanol: Germylmethanol’s uniqueness lies in the presence of the germanium atom, which imparts distinct electronic and chemical properties. This makes it valuable in applications where specific reactivity and properties are required, such as in the synthesis of advanced materials and in biological research.
特性
分子式 |
CH3GeO |
|---|---|
分子量 |
103.66 g/mol |
InChI |
InChI=1S/CH3GeO/c2-1-3/h3H,1H2 |
InChIキー |
ZVVQMTSANOSOJB-UHFFFAOYSA-N |
正規SMILES |
C(O)[Ge] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



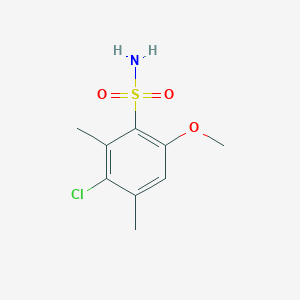
![N,N,N',N'-Tetraethyl-1-[(trimethylsilyl)phosphanylidene]methanediamine](/img/structure/B14399123.png)
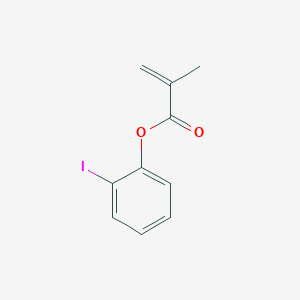
![4-[2-(Heptadec-1-en-1-yl)-4,5-dihydro-1H-imidazol-1-yl]butan-1-ol](/img/structure/B14399140.png)
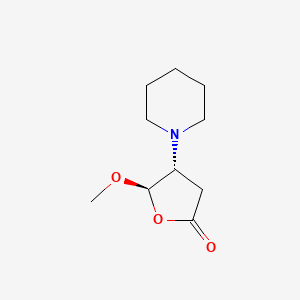
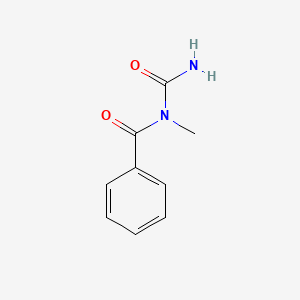
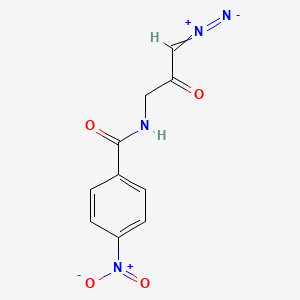
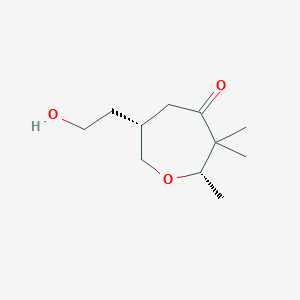
![5-Benzoyl-1-methyl-2,4-diphenyl-1H-pyrido[1,2-a][1,3]diazepin-6-ium iodide](/img/structure/B14399178.png)
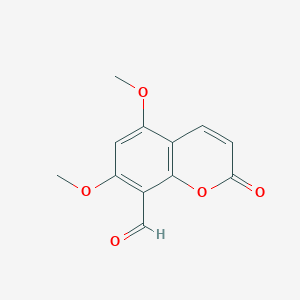

![3-[4-(2-Nitrobenzamido)piperidin-1-yl]propyl methanesulfonate](/img/structure/B14399201.png)
